molecular formula C13H19NO3 B1599624 tert-Butyl (3-methoxy-2-methylphenyl)carbamate CAS No. 164082-77-3

tert-Butyl (3-methoxy-2-methylphenyl)carbamate

Cat. No.: B1599624
CAS No.: 164082-77-3
M. Wt: 237.29 g/mol
InChI Key: RZZFTOJEHIRCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (3-methoxy-2-methylphenyl)carbamate is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

164082-77-3

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl N-(3-methoxy-2-methylphenyl)carbamate

InChI

InChI=1S/C13H19NO3/c1-9-10(7-6-8-11(9)16-5)14-12(15)17-13(2,3)4/h6-8H,1-5H3,(H,14,15)

InChI Key

RZZFTOJEHIRCRK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=C(C=CC=C1OC)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (42.4 mL, 302 mmol) was added to a suspension of 3-methoxy-2-methylbenzoic acid (45.6 g, 274 mmol) in dry toluene (800 mL). A clear solution was obtained. Then, dppa (65.4 mL, 302 mmol) in toluene (100 mL) was slowly added. After 1 h at room temperature, the reaction mixture was successively heated at 50° C. for 0.5 h, at 70° C. for 0.5 h then at 100° C. for 1 h. To this solution, t-BuOH (30.5 g, 411 mmol) in toluene (40 mL) was added at 100° C. and the resulting mixture was refluxed for 7 h. The solution was cooled to room temperature then successively washed with water, 0.5 N HCl, 0.5 N NaOH and brine, dried (Na2SO4), and evaporated to give 67 g of the target product: m/z=237 (M)+.
Quantity
42.4 mL
Type
reactant
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
65.4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
30.5 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

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